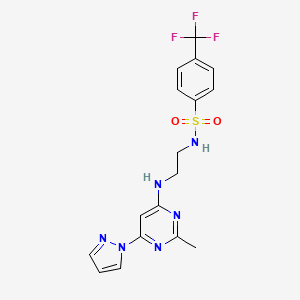
N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H17F3N6O2S and its molecular weight is 426.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a complex synthetic compound with potential biological activities, particularly in the field of oncology. This article reviews its synthesis, structure, and biological evaluations, focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The compound features a sulfonamide group linked to a pyrimidine ring substituted with a pyrazole moiety. The trifluoromethyl group enhances its pharmacological properties by increasing lipophilicity and metabolic stability.
- Molecular Formula : C22H22N6O2S
- Molecular Weight : 434.52 g/mol
- CAS Number : 1173044-12-6
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. The pyrazole and pyrimidine frameworks are known for their ability to modulate various biological pathways involved in cancer progression.
-
Inhibition of Cancer Cell Proliferation :
- Studies have shown that derivatives of pyrazole can inhibit the growth of multiple cancer cell lines, including breast (MDA-MB-231), liver (HepG2), and colorectal cancers. For instance, compounds containing 1H-pyrazole scaffolds have demonstrated IC50 values in the low micromolar range against these cell lines .
- Mechanism of Action :
- Case Studies :
Table 1: Summary of Biological Activities
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MDA-MB-231 | 3.79 | Apoptosis induction |
| Compound B | HepG2 | 12.50 | CDK inhibition |
| Compound C | A549 | 26 | VEGF pathway inhibition |
| N-(2-methyl...) | Various | 0.067 - 42.30 | RET kinase inhibition |
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the pyrimidine ring.
- Introduction of the pyrazole moiety.
- Coupling with the sulfonamide group.
These modifications allow for fine-tuning of the compound's biological activity and pharmacokinetic properties.
Eigenschaften
IUPAC Name |
N-[2-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]-4-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N6O2S/c1-12-24-15(11-16(25-12)26-10-2-7-22-26)21-8-9-23-29(27,28)14-5-3-13(4-6-14)17(18,19)20/h2-7,10-11,23H,8-9H2,1H3,(H,21,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHUFMNZVVNRKIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CC=N2)NCCNS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














